Cas no 2138343-12-9 (Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl-)

Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl- 化学的及び物理的性質
名前と識別子
-
- Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl-
-
- インチ: 1S/C9H15ClF2/c1-7-3-9(4-7,6-10)5-8(2,11)12/h7H,3-6H2,1-2H3
- InChIKey: LNCRDQHWNSQJRK-UHFFFAOYSA-N
- ほほえんだ: C1(CCl)(CC(F)(F)C)CC(C)C1
Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-678909-0.1g |
1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methylcyclobutane |
2138343-12-9 | 95.0% | 0.1g |
$1496.0 | 2025-03-12 | |
Enamine | EN300-678909-10.0g |
1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methylcyclobutane |
2138343-12-9 | 95.0% | 10.0g |
$7312.0 | 2025-03-12 | |
Enamine | EN300-678909-0.25g |
1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methylcyclobutane |
2138343-12-9 | 95.0% | 0.25g |
$1564.0 | 2025-03-12 | |
Enamine | EN300-678909-0.5g |
1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methylcyclobutane |
2138343-12-9 | 95.0% | 0.5g |
$1632.0 | 2025-03-12 | |
Enamine | EN300-678909-1.0g |
1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methylcyclobutane |
2138343-12-9 | 95.0% | 1.0g |
$1701.0 | 2025-03-12 | |
Enamine | EN300-678909-2.5g |
1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methylcyclobutane |
2138343-12-9 | 95.0% | 2.5g |
$3332.0 | 2025-03-12 | |
Enamine | EN300-678909-0.05g |
1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methylcyclobutane |
2138343-12-9 | 95.0% | 0.05g |
$1428.0 | 2025-03-12 | |
Enamine | EN300-678909-5.0g |
1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methylcyclobutane |
2138343-12-9 | 95.0% | 5.0g |
$4930.0 | 2025-03-12 |
Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl- 関連文献
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl-に関する追加情報
CAS No. 2138343-12-9: Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl-
CAS No. 2138343-12-9 refers to the compound known as Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl-, which is a specialized organic compound with unique structural and chemical properties. This compound belongs to the class of cyclobutanes, which are four-membered cyclic alkanes. The presence of substituents such as a chloromethyl group and a 2,2-difluoropropyl group at the 1-position, along with a methyl group at the 3-position, imparts distinct reactivity and physical properties to this molecule.
The structure of Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl- is characterized by its strained cyclobutane ring. The ring strain arises from the deviation of bond angles from the ideal tetrahedral geometry due to the smaller ring size. This strain can influence the compound's stability and reactivity. The substituents attached to the cyclobutane ring further modulate its chemical behavior. For instance, the chloromethyl group introduces electrophilic character due to the electron-withdrawing effect of chlorine, while the 2,2-difluoropropyl group contributes additional electron-withdrawing effects through fluorine atoms.
Recent studies have highlighted the potential applications of such substituted cyclobutanes in various fields. One notable area is their use as intermediates in organic synthesis. The unique reactivity of CAS No. 2138343-12-9 makes it a valuable precursor for constructing complex molecular frameworks. For example, its ability to undergo ring-opening reactions under specific conditions has been exploited in synthesizing bioactive compounds with intricate architectures.
In addition to synthetic applications, this compound has shown promise in materials science. The combination of fluorinated and chlorinated substituents on the cyclobutane ring can lead to materials with tailored electronic and mechanical properties. Researchers have explored its potential as a building block for advanced polymers and low-dimensional materials, where precise control over molecular structure is crucial.
The synthesis of Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl- typically involves multi-step processes that require careful optimization. Key steps often include Friedel-Crafts alkylation or other cycloaddition reactions to introduce substituents onto the cyclobutane ring. The challenge lies in maintaining the integrity of the strained ring while achieving selective substitution patterns.
From an environmental standpoint, understanding the degradation pathways of such compounds is essential for assessing their ecological impact. Recent research has focused on elucidating how CAS No. 2138343-12-9 interacts with biological systems and environmental matrices. Studies have shown that its persistence and bioaccumulation potential depend on its chemical stability and metabolic pathways in living organisms.
In conclusion, CAS No. 2138343-12-9, or Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl-, represents a fascinating example of how structural modifications can significantly influence a compound's properties and applications. Its role as a versatile intermediate in organic synthesis and its potential in materials science underscore its importance in contemporary chemical research.
2138343-12-9 (Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl-) 関連製品
- 2228884-82-8(1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol)
- 1804868-42-5(5-(Difluoromethyl)-3-methoxy-2-methyl-4-nitropyridine)
- 2408966-06-1(tert-butyl N-(1-{[(2-hydroxyethyl)carbamoyl]methyl}-1H-pyrazol-4-yl)carbamate)
- 1804715-56-7(5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide)
- 2411269-00-4(2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide)
- 1344368-41-7(4-(1-ethyl-1H-pyrazol-5-yl)methylpiperidine)
- 142-56-3(2-Hydroxypropyl Ricinoleate)
- 1207046-96-5(3-chloro-N-(2-{6-chloro-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide)
- 1245772-61-5(1-isopropyl-4-methyl-5-nitro-1H-pyrazole)
- 630111-78-3(5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide)



